3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol
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Overview
Description
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol is an organic compound with the molecular formula C16H13FO2 It is a derivative of chromanol, featuring a fluorophenyl group attached to the chromanol core
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as the heat shock protein hsp 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
This interaction could potentially alter the activity of the target proteins, thereby influencing various cellular processes .
Biochemical Pathways
Given the potential target of this compound, it could be involved in pathways related to cell cycle control and signal transduction .
Result of Action
Given its potential targets, the compound could influence various cellular processes, including cell cycle control and signal transduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol typically involves the condensation of 2-fluorobenzaldehyde with 4-chromanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including its role as an antioxidant.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-chromanol
- 3-[(E)-(4-fluorophenyl)methylidene]-4-chromanol
Uniqueness
3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .
Properties
IUPAC Name |
(3E)-3-[(2-fluorophenyl)methylidene]-4H-chromen-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c17-14-7-3-1-5-11(14)9-12-10-19-15-8-4-2-6-13(15)16(12)18/h1-9,16,18H,10H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYJXEUAXSRXAK-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2F)C(C3=CC=CC=C3O1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2F)/C(C3=CC=CC=C3O1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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